Lipophilicity Differentiation: XLogP3-AA of 2.2 for 5-Ethyl-2,3-difluoropyridine vs. 1.4 for Unsubstituted 2,3-Difluoropyridine (Δ = +0.8 log Units)
5-Ethyl-2,3-difluoropyridine exhibits a computed XLogP3-AA value of 2.2, compared to 1.4 for the parent 2,3-difluoropyridine (CAS 1513-66-2), representing an increase of 0.8 log units [1]. This translates to an approximately 6.3-fold higher predicted octanol-water partition coefficient, which is directly relevant for membrane permeability predictions in medicinal chemistry programmes and for environmental fate modelling in agrochemical development [2]. The lipophilicity gain is attributable solely to the 5-ethyl substituent, as both compounds share the identical 2,3-difluoropyridine core and identical topological polar surface area (TPSA = 12.9 Ų). No experimental shake-flask logP data were identified in the literature for 5-ethyl-2,3-difluoropyridine; the values reported are computed descriptors from the PubChem database (XLogP3 algorithm) [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (5-ethyl-2,3-difluoropyridine, CID 21030401) |
| Comparator Or Baseline | XLogP3-AA = 1.4 (2,3-difluoropyridine, CID 2783176) |
| Quantified Difference | Δ = +0.8 log units (~6.3× increase in predicted P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); no experimental logP data available for the target compound |
Why This Matters
A 0.8 log-unit lipophilicity difference is sufficient to alter oral bioavailability predictions, blood-brain barrier penetration estimates, and soil adsorption coefficients in agrochemical lead optimisation, making the 5-ethyl derivative functionally non-interchangeable with the unsubstituted parent for any programme where logP is a critical design parameter.
- [1] PubChem Compound Summary for CID 21030401 (5-Ethyl-2,3-difluoropyridine) and CID 2783176 (2,3-Difluoropyridine). Computed XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Provides context for the significance of ΔlogP ≥ 0.5 in lead optimisation.) View Source
